molecular formula C9H12N2 B1319079 1,2,3,4-Tetrahydroquinolin-4-amine CAS No. 801156-77-4

1,2,3,4-Tetrahydroquinolin-4-amine

Cat. No. B1319079
CAS RN: 801156-77-4
M. Wt: 148.2 g/mol
InChI Key: UZAOPTDGCXICDB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-4-amine (also known as 1,2,3,4-tetrahydro-quinolin-4-ylamine) is a chemical compound with the molecular formula C9H12N2. It falls within the class of tetrahydroquinolines, which are commonly occurring substructures in various biologically active compounds. Notably, these compounds have pharmacological relevance and are found in natural products like the Hancock alkaloids. The Hancock alkaloids, such as angustureine, galipinine, cuspareine, and galipeine, were isolated from the trunk bark of the Venezuelan tree Galipea officinalis Hancock. These alkaloids exhibit cytotoxic, antimalarial, and other biological activities .


Synthesis Analysis

  • Hydroaminoalkylation Reaction

    • A recent two-step procedure combines the hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by intramolecular Buchwald–Hartwig amination. This approach provides direct access to pharmacologically important 1,2,3,4-tetrahydroquinolines .
  • Cascade Biocatalysis

    • A cascade biocatalysis system involving asymmetric hydroxylation and diastereoselective oxidation was developed. It yields chiral 2-substituted-1,2,3,4-tetrahydroquinoline-4-ols and chiral 2-substituted-2,3-dihydroquinolin-4(1H)-ones from (±)-2-substituted-tetrahydroquinolines .

Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydroquinolin-4-amine is C9H12N2. Its IUPAC name is 1,2,3,4-tetrahydroquinolin-4-amine. The compound’s canonical SMILES representation is C1CNC2=CC=CC=C2C1N. The computed molecular weight is 148.20 g/mol .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolin-4-amine can participate in various chemical reactions, including hydroaminoalkylation and intramolecular Buchwald–Hartwig amination. These reactions lead to the formation of tetrahydroquinolines, which are pharmacologically relevant compounds .

Scientific Research Applications

Agrochemical Development

This compound contributes to the creation of advanced crop protection agents. Its chemical profile can be leveraged to formulate potent and selective pesticides, promoting healthier crops and higher yields .

Medicinal Chemistry

1,2,3,4-Tetrahydroquinolin-4-amine is used in medicinal chemistry for synthesizing compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Optical Properties Research

Research into the linear and nonlinear optical properties of derivatives of this compound is ongoing. These studies are crucial for developing materials with specific optical characteristics .

Drug Synthesis

The compound is involved in drug synthesis through domino reactions, which are efficient methods for constructing complex molecules. This is particularly useful in heterocycle synthesis .

Chiral Precursors in Medicinal Chemistry

Chiral precursors derived from 1,2,3,4-Tetrahydroquinolin-4-amine find numerous applications in medicinal chemistry, such as NMDA Glycine site antagonists for the prevention of relapsing smoking .

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAOPTDGCXICDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593328
Record name 1,2,3,4-Tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

801156-77-4
Record name 1,2,3,4-Tetrahydroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine interact with its targets to exert its pharmacological effects?

A1: The research paper focuses on the discovery and characterization of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine as a dual serotonin and dopamine reuptake inhibitor. [] While the exact mechanism of interaction with its targets (serotonin and dopamine transporters) is not elaborated in this specific paper, it can be inferred that the compound likely binds to these transporters, inhibiting the reuptake of serotonin and dopamine in the synaptic cleft. This inhibition leads to increased concentrations of these neurotransmitters in the synapse, ultimately contributing to its therapeutic effects. Further research, including binding kinetics and molecular modeling studies, would be needed to elucidate the precise molecular interactions.

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